4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

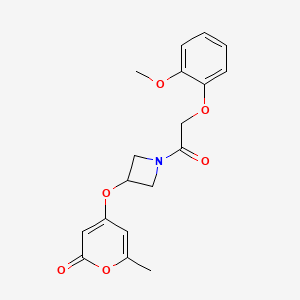

4-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS: 1798512-27-2) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₉NO₅ and a molecular weight of 329.3472 g/mol . Its structure features a pyran-2-one core substituted with a methyl group at position 6 and an azetidin-3-yloxy moiety at position 3. The azetidine ring is further functionalized with a 2-(2-methoxyphenoxy)acetyl group, contributing to its unique electronic and steric properties. This compound is cataloged under BJ12865 and is typically used in research settings for pharmacological or chemical studies .

Properties

IUPAC Name |

4-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-12-7-13(8-18(21)24-12)25-14-9-19(10-14)17(20)11-23-16-6-4-3-5-15(16)22-2/h3-8,14H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFUSDNRLHIIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the azetidine ring is replaced by the methoxyphenoxy moiety.

Formation of the Pyranone Ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring. This step may require specific catalysts and controlled reaction conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds have been identified, differing primarily in substituents on the phenyl ring or azetidine core:

Key Observations :

- Electronic Effects: The target compound’s 2-methoxyphenoxy group (electron-donating) contrasts with the 2-chlorophenyl group (electron-withdrawing) in BJ18052 . This difference likely influences reactivity and binding interactions in biological systems.

- Molecular Weight : Substitution of methoxy (OCH₃) with chloro (Cl) increases molecular weight by ~4.4 g/mol due to chlorine’s higher atomic mass .

- Synthetic Pathways: Analogous compounds, such as pyran-2-one derivatives in , are synthesized via multi-step reactions involving coupling of intermediates (e.g., azetidine or pyran-2-one cores) under reflux conditions in ethanol .

ADMET and Molecular Docking Insights

- ADMET Properties : Similar compounds (e.g., pyridin-2-one derivatives) exhibit moderate bioavailability due to their polar functional groups . The target compound’s methoxy group may improve metabolic stability compared to halogenated analogues.

- Docking Studies : Pyridin-2-one derivatives with bromophenyl groups show strong binding affinities to bacterial enzymes (e.g., DNA gyrase), suggesting that the target compound’s azetidine-acetyl moiety could interact with analogous targets .

Biological Activity

The compound 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound features a pyranone core, which is known for its diverse pharmacological properties. The presence of an azetidine ring and a methoxyphenoxyacetyl substituent suggests that it may interact with various biological targets.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against bacterial strains.

- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further cancer research.

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

Research indicates that compounds with similar structures can exert their effects through various mechanisms:

- Interaction with Cell Membranes : The lipophilic nature of the methoxy group may enhance membrane permeability, allowing for better cellular uptake.

- Enzyme Modulation : By binding to enzyme active sites, this compound could alter enzymatic activity, influencing metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial effects against Gram-positive bacteria. |

| Study 2 | Showed cytotoxicity in breast cancer cell lines, with IC50 values indicating significant potency. |

| Study 3 | Investigated enzyme inhibition, revealing potential as a competitive inhibitor for certain metabolic enzymes. |

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the methoxyphenoxyacetyl group. Variations in synthesis methods can lead to different derivatives that may exhibit enhanced or modified biological activities.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and efficacy in living organisms.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with various biological targets.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for improved potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.